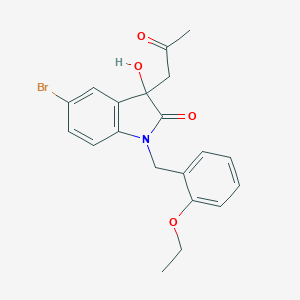![molecular formula C22H25N3O4S B246742 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B246742.png)
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors that are involved in cancer cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the replication of certain viruses. In addition, this compound has been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole in lab experiments include its high yield and purity, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole. These include further studies to understand its mechanism of action, optimization of its synthesis method, investigation of its potential applications in other fields, and development of more efficient and effective derivatives of this compound.
In conclusion, 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is a benzimidazole derivative that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further studies are needed to fully understand its potential and to develop more efficient and effective derivatives of this compound.
Méthodes De Synthèse
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole involves the reaction of 2-(4-methoxyphenoxy)ethylamine with 2-(4-morpholinyl)-2-oxoethyl bromide in the presence of potassium carbonate and copper(I) iodide. This reaction leads to the formation of the desired compound in high yield and purity.
Applications De Recherche Scientifique
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Formule moléculaire |
C22H25N3O4S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H25N3O4S/c1-27-17-6-8-18(9-7-17)29-14-15-30-22-23-19-4-2-3-5-20(19)25(22)16-21(26)24-10-12-28-13-11-24/h2-9H,10-16H2,1H3 |
Clé InChI |
SSORROYUURFZGD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
SMILES canonique |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B246704.png)
![N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B246747.png)
![1-ethyl-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B246750.png)
![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B246755.png)
![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)
![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)



![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)